![molecular formula C13H12FN3O B2418788 4-(5-Fluoropiridin-2-il)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina CAS No. 2034377-77-8](/img/structure/B2418788.png)

4-(5-Fluoropiridin-2-il)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

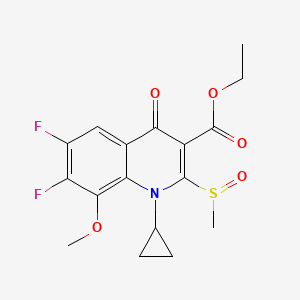

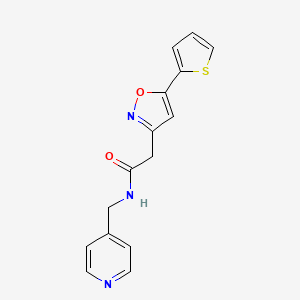

4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine is a heterocyclic compound that combines the structural features of pyrimidine and oxazepine rings. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Aplicaciones Científicas De Investigación

Inhibición de TYK2 para el tratamiento de la enfermedad inflamatoria intestinal (EII)

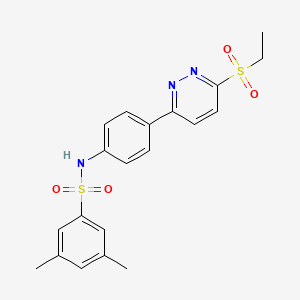

TYK2 (Tirocinasa Quinasa 2) juega un papel crucial en las enfermedades mediadas por el sistema inmunitario. Los investigadores han diseñado y sintetizado derivados de 4-(5-Fluoropiridin-2-il)-2,3,4,5-tetrahidrobenzo[f][1,4]oxazepina como inhibidores selectivos de TYK2. Entre estos, el compuesto 14l demostró una prometedora inhibición de TYK2 con un valor de IC50 de 9 nM. También exhibió selectividad sobre otras quinasas JAK y potencia funcional en la vía de señalización JAK/STAT. En un modelo de colitis por sulfato de dextrano sódico, 14l redujo la producción de citoquinas proinflamatorias y mejoró los síntomas de inflamación .

Estudios de enzimas metabólicas

(5-Fluoropiridin-2-il)metanol: , un derivado de this compound, se ha utilizado en la investigación científica. Se emplea en estudios relacionados con las enzimas metabólicas. Aunque los detalles específicos son escasos, su estructura sugiere posibles interacciones con enzimas implicadas en el metabolismo.

Métodos De Preparación

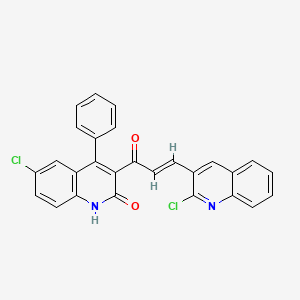

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Fluoropyrimidin-2-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine can be achieved through several methods. One efficient and regioselective approach involves the use of switchable solvents to control the divergent synthesis of pyrimidine and dibenzo[b,f][1,4]oxazepine derivatives . The selectivity of the reaction can be tuned by choosing appropriate solvents, such as 1,4-dioxane or dimethyl sulfoxide (DMSO), which influence the formation of different products.

Another method involves the cyclocondensation of substituted 2-aminophenols with substituted 2-chlorobenzaldehydes under basic conditions in a microwave oven . This method is attractive due

Propiedades

IUPAC Name |

4-(5-fluoropyrimidin-2-yl)-3,5-dihydro-2H-1,4-benzoxazepine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN3O/c14-11-7-15-13(16-8-11)17-5-6-18-12-4-2-1-3-10(12)9-17/h1-4,7-8H,5-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZICVWEMFMFIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2CN1C3=NC=C(C=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-METHYL-9-(2-PHENYLETHYL)-1H,2H,3H,4H,6H,7H,8H,9H-PYRIMIDO[1,2-G]PURINE-2,4-DIONE](/img/structure/B2418705.png)

![4-acetamido-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2418710.png)

![1-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-nitrobenzoyl)piperazine](/img/structure/B2418715.png)

![[3-(1H-1,2,3-Benzotriazol-1-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)

![5-bromo-N-[2-(thiophene-3-amido)phenyl]furan-2-carboxamide](/img/structure/B2418719.png)

![1'-cyclopropanecarbonyl-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2418720.png)